molecular formula C26H45NO9S2 B1259620 Taurochenodeoxycholate-3-sulfate

Taurochenodeoxycholate-3-sulfate

Cat. No.: B1259620
M. Wt: 579.8 g/mol
InChI Key: GLVWZDCWCRWVFM-BJLOMENOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taurochenodeoxycholate-3-sulfate is a bile acid conjugate that plays a significant role in the emulsification of lipids in the bile. It is a derivative of taurochenodeoxycholic acid, which is naturally produced in the liver. This compound is involved in various physiological processes, including the reduction of cholesterol formation and the facilitation of bile secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Taurochenodeoxycholate-3-sulfate can be synthesized through chemical reactions involving taurochenodeoxycholic acid. The synthesis typically involves the sulfonation of taurochenodeoxycholic acid at the 3-position. This process can be achieved using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure the selective sulfonation of the hydroxyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing production costs. The industrial synthesis typically employs automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Taurochenodeoxycholate-3-sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

Taurochenodeoxycholate-3-sulfate has a wide range of scientific research applications:

Mechanism of Action

Taurochenodeoxycholate-3-sulfate exerts its effects primarily through its role as a bile acid conjugate. It emulsifies lipids in the bile, facilitating their digestion and absorption. The compound also reduces cholesterol formation in the liver by inhibiting key enzymes involved in cholesterol biosynthesis. Additionally, it increases bile secretion from the liver and promotes bile discharge into the duodenum .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurochenodeoxycholate-3-sulfate is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. This selective sulfonation enhances its solubility and stability, making it particularly useful in various research and industrial applications .

Properties

Molecular Formula

C26H45NO9S2

Molecular Weight

579.8 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1

InChI Key

GLVWZDCWCRWVFM-BJLOMENOSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

Synonyms

taurochenodeoxycholate-3-sulfate
taurochenodeoxycholate-3-sulfate conjugate
TCDCS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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